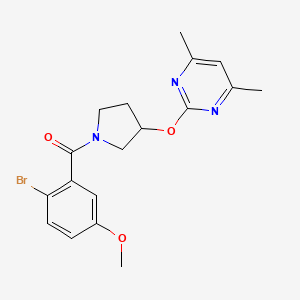
(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that exhibits a diverse range of chemical and biological properties. Its molecular structure features an integration of bromine, methoxyphenyl, pyrimidinyl, and pyrrolidinyl groups, making it a unique subject of study for chemists and researchers across various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. Initial steps may include the bromination of methoxybenzene, followed by the functionalization of pyrrolidine and pyrimidine derivatives. Key reaction conditions often include the use of catalysts such as palladium or copper and organic solvents like dichloromethane or acetonitrile.
Industrial Production Methods
While specific details on large-scale industrial production may vary, it generally involves optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and high-throughput screening may be employed to streamline the process.
化学反应分析
Types of Reactions
(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Halogen exchange or nucleophilic substitution can occur, facilitated by the presence of the bromine atom.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: : Lithium aluminium hydride (LiAlH₄) in dry ether.
Substitution: : Sodium iodide (NaI) in acetone for halogen exchange.
Major Products Formed
Oxidation may produce corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with other functional groups like hydroxyl or amine groups.
科学研究应用
(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is utilized in various scientific research fields:
Chemistry: : As a building block for synthesizing complex molecules.
Biology: : Studying its effects on biological pathways and its potential as a bioactive molecule.
Medicine: : Investigating its therapeutic properties and potential drug interactions.
Industry: : Application in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It may act on enzymes or receptor sites, altering biochemical pathways and cellular responses. These interactions can modulate activity in pathways related to metabolism, signal transduction, or gene expression.
相似化合物的比较
Similar Compounds
(2-Chloro-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
(2-Bromo-5-methylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
(2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness
Compared to its analogs, (2-Bromo-5-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits a unique combination of bromine and methoxy functional groups, which can significantly influence its reactivity and interaction with biological targets. This distinct structure may offer advantages in specificity and potency in various applications.
属性
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3/c1-11-8-12(2)21-18(20-11)25-14-6-7-22(10-14)17(23)15-9-13(24-3)4-5-16(15)19/h4-5,8-9,14H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWDZPWUHUFYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
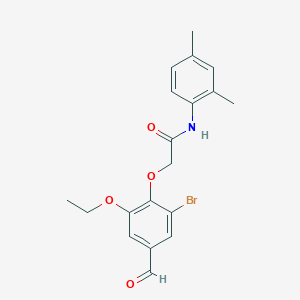
![3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol](/img/structure/B2772082.png)
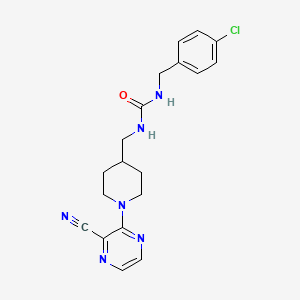
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4-DIMETHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2772085.png)
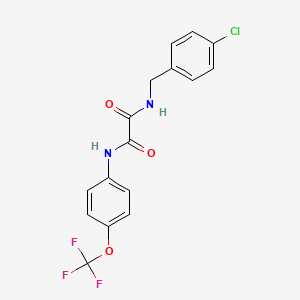
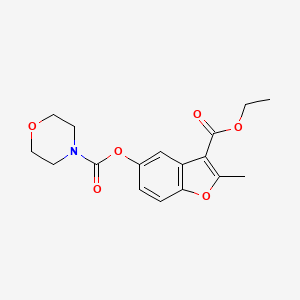
![3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2772091.png)
![methyl 3-[2-({[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}methoxy)acetamido]-1-benzothiophene-2-carboxylate](/img/structure/B2772092.png)
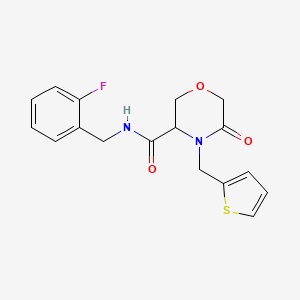

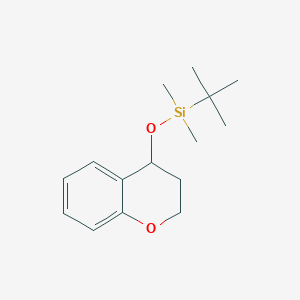
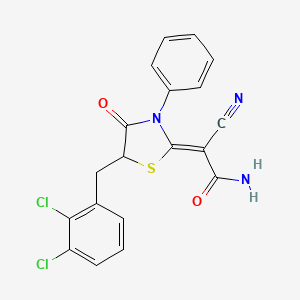
![[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid](/img/structure/B2772101.png)
![N-(3-Tert-butyl-1,2-oxazol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2772102.png)
